(2R)-2-Fluoropropan-1-ol

Asymmetric hydrogenation Enantiomeric excess Chiral fluorinated alcohol synthesis

(2R)-2-Fluoropropan-1-ol (CAS 876747-18-1) is a chiral, non-racemic secondary alcohol bearing a single fluorine substituent at the stereogenic C2 position. With a molecular formula of C3H7FO and a molecular weight of 78.09 g/mol, it belongs to the class of fluorinated aliphatic alcohols and serves as a versatile enantiopure synthon for constructing more complex fluorinated molecules where absolute configuration at the fluorine-bearing carbon is critical.

Molecular Formula C3H7FO
Molecular Weight 78.09 g/mol
CAS No. 876747-18-1
Cat. No. B3043494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-Fluoropropan-1-ol
CAS876747-18-1
Molecular FormulaC3H7FO
Molecular Weight78.09 g/mol
Structural Identifiers
SMILESCC(CO)F
InChIInChI=1S/C3H7FO/c1-3(4)2-5/h3,5H,2H2,1H3/t3-/m1/s1
InChIKeyWKXZJCKWUCBECD-GSVOUGTGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-2-Fluoropropan-1-ol (CAS 876747-18-1): Chiral Fluorinated C3 Building Block for Stereochemically Defined Synthesis


(2R)-2-Fluoropropan-1-ol (CAS 876747-18-1) is a chiral, non-racemic secondary alcohol bearing a single fluorine substituent at the stereogenic C2 position [1]. With a molecular formula of C3H7FO and a molecular weight of 78.09 g/mol, it belongs to the class of fluorinated aliphatic alcohols and serves as a versatile enantiopure synthon for constructing more complex fluorinated molecules where absolute configuration at the fluorine-bearing carbon is critical . The compound is commercially available as a clear liquid with typical purities ≥ 97% and enantiomeric excess suitable for asymmetric synthesis applications [1].

Why Racemic 2-Fluoropropan-1-ol or Its Positional Isomers Cannot Replace (2R)-2-Fluoropropan-1-ol in Enantioselective Applications


The (2R) absolute configuration at the fluorine-bearing carbon is not a minor structural nuance—it directly governs molecular recognition in chiral environments. Replacement with the (2S)-enantiomer or racemic 2-fluoropropan-1-ol would invert or randomize the three-dimensional presentation of the C–F and C–OH vectors at enzyme active sites, receptor binding pockets, or asymmetric catalytic cycles [1]. Positional isomers such as 3-fluoropropan-1-ol (fluorine at C3) or 1-fluoropropan-2-ol (fluorine at C1) shift the fluorine atom to a chemically non-equivalent location, abolishing the characteristic vicinal fluorohydrin motif and altering both conformational bias and hydrogen-bonding capacity that the (2R)-2-fluoropropan-1-ol scaffold uniquely provides [2]. The quantitative evidence below demonstrates exactly where these differences become measurable and functionally consequential.

(2R)-2-Fluoropropan-1-ol: Quantified Differentiation Evidence for Scientific Selection and Procurement


Enantiomeric Excess Retention During Catalytic Hydrogenation: (R)-Configuration Preserved Without Erosion

In the catalytic hydrogenation of chiral (R)-2-fluoropropionate to (2R)-2-fluoropropan-1-ol using a bifunctional pincer-type ruthenium(II) catalyst [RuHCl(CO)(dpa)], the reaction proceeds with full retention of enantiomeric integrity—the corresponding chiral alcohol is obtained 'without any serious decrease of the ee value' [1]. This contrasts with conventional hydride-based reductions (e.g., LiAlH4) of α-fluoroesters, which are stoichiometric, produce large waste streams, and carry risk of racemization through fluoride elimination pathways that the ruthenium-catalyzed hydrogenation avoids [2]. The patent literature further specifies that this catalytic method achieves a substrate/catalyst (S/C) ratio of up to 20,000, compared to a conventional S/C ratio of approximately 1,000 for prior-art catalytic α-fluoroester reductions, representing a 20-fold improvement in catalyst productivity [2].

Asymmetric hydrogenation Enantiomeric excess Chiral fluorinated alcohol synthesis

Boiling Point and Density Differentiation of 2-Fluoropropan-1-ol vs. Positional Isomer 3-Fluoropropan-1-ol

The position of the fluorine substituent on the propanol backbone produces measurable differences in bulk physical properties that directly impact purification strategy and formulation handling. Racemic 2-fluoropropan-1-ol exhibits a boiling point of 115 °C and density of 0.959 g/cm³, whereas its positional isomer 3-fluoropropan-1-ol (fluorine at C3) boils at 127.5–128 °C with a density of 1.039 g/cm³—a boiling point elevation of approximately 12–13 °C and a density increase of ~8% [1]. The 1-fluoropropan-2-ol isomer (fluorine at C1, hydroxyl at C2) has a reported boiling range of 107–108 °C and density of 1.021 g/cm³, distinct from both 2-fluoro and 3-fluoro congeners [2]. These differences, while the compounds share identical molecular formula (C3H7FO) and molecular weight (78.09 g/mol), mean that distillation conditions, solvent miscibility, and phase behavior cannot be assumed interchangeable.

Physicochemical property comparison Positional isomer differentiation Purification and formulation

Fluorine-Induced pKa Shift: Enhanced Acidity of (2R)-2-Fluoropropan-1-ol Relative to Non-Fluorinated 1-Propanol

The electron-withdrawing effect of the β-fluorine substituent in 2-fluoropropan-1-ol lowers the hydroxyl pKa by approximately 2 orders of magnitude relative to the non-fluorinated parent alcohol. The predicted pKa of (2R)-2-fluoropropan-1-ol is 13.97 ± 0.10, compared to a pKa of ~16 for 1-propanol [1]. This pKa depression is consistent with the well-established through-bond inductive effect of fluorine (σI ≈ 0.52 for CH2F group) and has functional consequences: at physiological pH (7.4), the fraction of ionized alkoxide is negligible for both compounds, but the enhanced hydrogen-bond donating capacity (αH₂) of the fluorinated alcohol influences solvation, partition behavior, and interactions with hydrogen-bond acceptors in enzyme active sites or supramolecular assemblies [2].

Hydrogen-bond acidity Fluorine electronic effect Alcohol pKa modulation

LogP Similarity Masks Key Differentiation: 2-Fluoropropan-1-ol vs. 3-Fluoropropan-1-ol Are Not Chromatographically Equivalent

Despite nearly identical calculated logP values—0.337 for 2-fluoropropan-1-ol and 0.338 for 3-fluoropropan-1-ol—the positional isomers exhibit meaningfully different chromatographic behavior due to distinct hydrogen-bonding capacities and solvation shells arising from fluorine placement [1]. The topological polar surface area (tPSA) is identical at 20.2–20.23 Ų, but the refractive index differs measurably: 1.352 for 2-fluoropropan-1-ol versus 1.377 for 3-fluoropropan-1-ol, reflecting different electronic polarizability distributions [1]. In reversed-phase HPLC method development, the 2-fluoro isomer typically elutes earlier than the 3-fluoro isomer under equivalent conditions due to the greater solvent exposure of the hydroxyl group when fluorine is at C2 rather than C3, a consequence of the intramolecular F···HO conformational bias documented for vicinal fluorohydrins [2].

Lipophilicity Chromatographic retention Partition coefficient

Commercial Purity Specifications: Enantiomeric (R)-Form Available at ≥97% Chemical and Stereochemical Purity

Multiple independent vendors supply (2R)-2-fluoropropan-1-ol (CAS 876747-18-1) with documented chemical purity ≥ 97% (GC/HPLC) and specified as the single (R)-enantiomer, in contrast to the racemic 2-fluoropropan-1-ol (CAS 3824-87-1) which is supplied without stereochemical specification . BOC Sciences lists the product as a 'chiral fluorinated secondary alcohol, available for C–F electronic examination, hydrogen-bonding behavior studies, and stereochemical evaluation' . Fluoropharm specifies purity 'NLT 98%' (No Less Than 98%) for the (R)-enantiomer . The (S)-enantiomer (CAS 877822-87-2) is separately cataloged, confirming that both antipodes are independently accessible for studies requiring matched enantiomer pairs . This supply landscape ensures that procurement of CAS 876747-18-1 delivers the defined (R)-stereoisomer, whereas ordering the racemate (CAS 3824-87-1) introduces 50% of the undesired (S)-enantiomer.

Enantiomeric purity Vendor specification Chiral building block procurement

(2R)-2-Fluoropropan-1-ol: Evidence-Backed Research and Industrial Application Scenarios


Enantioselective Synthesis of Fluorinated Pharmaceutical Intermediates Requiring Defined (R)-Configuration at the C–F Stereocenter

When a synthetic route demands a chiral fluorinated C3 alcohol with unambiguous (R)-stereochemistry, (2R)-2-fluoropropan-1-ol (CAS 876747-18-1) eliminates the ambiguity inherent in racemic feedstock. The Otsuka et al. (2013) catalytic hydrogenation methodology demonstrates that the (R)-configuration can be accessed from the corresponding (R)-2-fluoropropionate ester without ee erosion [1], providing a validated synthetic entry point. This scenario applies to medicinal chemistry programs constructing fluorinated β-blocker analogs, fluorinated amino alcohol ligands, or any fluorinated pharmacophore where the spatial orientation of fluorine relative to the hydroxyl group dictates target binding .

Conformational Analysis and Intramolecular Hydrogen-Bonding Studies Leveraging the Vicinal F···HO Motif

The 1,2-fluorohydrin arrangement in (2R)-2-fluoropropan-1-ol creates a defined gauche conformational bias between the C–F and C–OH bonds, making it an ideal minimal model system for studying intramolecular OH···F hydrogen bonding in acyclic systems. The Linclau et al. (2015) study established that relative stereochemistry in γ-fluorohydrins produces measurable differences in through-hydrogen-bond JOH···F coupling constants (e.g., 6.6 Hz for syn vs. 1.9 Hz for anti in 4-fluoropentan-2-ol) [2]. The single enantiomer (2R)-form ensures that conformational populations are not averaged across diastereomeric relationships, enabling clean spectroscopic deconvolution [2].

Chiral HPLC Method Development and Enantiomeric Excess Determination Using a Well-Defined (R)-Standard

Development of chiral chromatographic methods for fluorinated alcohol analytes requires an authentic single-enantiomer standard of known absolute configuration. (2R)-2-Fluoropropan-1-ol (CAS 876747-18-1), supplied at ≥ 97% chemical purity with specified (R)-configuration , serves as a calibration reference for determining enantiomeric excess in reaction products derived from fluoropropanol synthons. Its distinct boiling point (115 °C) and density (0.959 g/cm³) provide additional identity confirmation orthogonal to chromatographic retention time, reducing the risk of misidentification in multi-analyst or multi-site workflows .

Scalable Process Chemistry Requiring Low-Pressure, High-Productivity Access to (R)-Configured β-Fluoroalcohols

For process development groups scaling the synthesis of (2R)-2-fluoropropan-1-ol or its downstream derivatives, the Central Glass patent (US 2013/0303774) establishes that the ruthenium-catalyzed hydrogenation route operates at ≤ 1.0 MPa H2 pressure with an S/C ratio of 20,000 [3]. This avoids the capital expenditure for high-pressure (>5 MPa) hydrogenation equipment required by prior catalytic methods and eliminates the stoichiometric waste associated with LiAlH4 or NaBH4 reductions [3]. The 91% isolated yield and 100% conversion/selectivity reported in the patent examples provide a benchmark for process feasibility assessments [3].

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